molecular formula C9H6ClN3O2 B2408040 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid CAS No. 220141-15-1

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid

Cat. No. B2408040
CAS RN: 220141-15-1
M. Wt: 223.62
InChI Key: JFHJCXYONKJMDP-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of the 1,2,4-triazole class of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid, has been a topic of interest in recent years due to their potential antifungal activity . The synthesis process often involves the reaction of various precursors under specific conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is characterized by a 1,2,4-triazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms . This core is present as the nucleus in a variety of antifungal drug categories .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and conditions. These reactions often involve the nitrogen atoms in the triazole ring and can lead to a variety of products with potential biological activity .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is not mentioned in the search results, 1,2,4-triazole derivatives in general have been found to exhibit a broad range of biological activities. They act by inhibiting the activity of certain enzymes, such as the cytochrome P450-dependent enzyme, lanosterol 14 α-demethylase (CYP51), which is an important enzyme in fungi ergosterol biosynthesis .

Future Directions

The future directions for research on 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid and related compounds are likely to focus on their potential as antifungal agents. The development of new 1,2,4-triazoles with low toxicity is essential worldwide due to the rise of synthetic drug resistance to various fungal pathogens . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-5-11-4-12-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJCXYONKJMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid

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